2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one
Description
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-cyclobutyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H13N3O/c14-10-7-4-11-5-8(7)12-9(13-10)6-2-1-3-6/h6,11H,1-5H2,(H,12,13,14) |
InChI Key |
OEHJFNIGMVZRKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC3=C(CNC3)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Cyclobutylamine or cyclobutyl derivatives as the source of the cyclobutyl substituent.
- Pyrimidine derivatives , often 4-chloro-substituted pyrimidines, as electrophilic partners.
- Pyrrolidine or diaminopyrrolidine intermediates for ring construction.
Stepwise Synthetic Route
The following steps summarize a typical synthetic route adapted from multiple studies on related pyrrolo[3,4-d]pyrimidine derivatives:
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of Boc-protected pyrrolidine | 1,4-Dichlorobut-2-ene + tert-butyl carbamate | Boc-pyrrolidine intermediate |
| 2 | Dihydroxylation of Boc-pyrrolidine | Osmium tetroxide, N-methylmorpholine-N-oxide, THF/H2O, RT, 3-5 h | Dihydroxylated pyrrolidine (diol) |
| 3 | Mesylation of diol | Methanesulfonyl chloride, triethylamine, DCM, RT, 30-60 min | Bis-mesylated pyrrolidine |
| 4 | Diazidation (S_N2 substitution) | Sodium azide, DMF, 90 °C, 24 h | Diazide pyrrolidine |
| 5 | Reduction of diazide | Pd(OH)2/C, H2, MeOH, RT, 4 h | Diaminopyrrolidine |
| 6 | Cyclization to dihydropyrroloimidazole core | Aryl imidate + diamino-N-Boc pyrrolidine, Swern oxidation | 2,5-Dihydropyrroloimidazole core |
| 7 | Nucleophilic aromatic substitution (S_NAr) | 4-Chloro-2-methylthio-pyrimidine + core, microwave irradiation | Pyrrolo[3,4-d]pyrimidine intermediate |
| 8 | Oxidation of methyl sulfide to sulfone | Potassium peroxymonosulfate (Oxone) | Methyl sulfone derivative |
| 9 | Substitution with amide-coupled amine | Amide amine, S_NAr reaction | Final substituted pyrrolo[3,4-d]pyrimidine derivatives |
| 10 | Boc deprotection and further functionalization | HCl, phenylcarbamate treatment | Target compound |
Note: This synthetic sequence is adapted from the detailed methodology reported by researchers synthesizing pyrrolo[3,4-d]pyrimidine derivatives with various substituents, including cyclobutyl groups.
Key Reaction Details and Yields
- Dihydroxylation using osmium tetroxide is performed in a biphasic THF/water system with N-methylmorpholine-N-oxide as a co-oxidant, yielding the diol intermediate in approximately 59% yield after purification.
- Mesylation of the diol proceeds efficiently with methanesulfonyl chloride and triethylamine in dichloromethane, yielding the bis-mesylate intermediate in about 90% yield.
- Diazidation by nucleophilic substitution with sodium azide in DMF at elevated temperature (90 °C) for 24 hours provides the diazide intermediate with yields around 79%.
- Catalytic hydrogenation of the diazide to the diamine is achieved using palladium hydroxide on carbon under hydrogen atmosphere in methanol, giving near quantitative yields (98%).
- Swern oxidation enables the formation of the dihydropyrroloimidazole core, a critical ring system precursor.
- Microwave-assisted S_NAr reactions facilitate efficient coupling of the pyrimidine ring with the pyrroloimidazole core, enhancing reaction rates and yields.
- Oxidation of methyl sulfide to sulfone is accomplished using potassium peroxymonosulfate (Oxone), a mild and selective oxidant.
- Final amide coupling and deprotection steps yield the target pyrrolo[3,4-d]pyrimidin-4-one derivatives ready for biological evaluation.
Representative Data Table of Intermediates and Yields
| Intermediate Compound | Description | Reaction Step | Yield (%) | Notes |
|---|---|---|---|---|
| Boc-pyrrolidine | Protected pyrrolidine ring | Step 1 | Not specified | Starting intermediate |
| Dihydroxylated pyrrolidine (diol) | Addition of two hydroxyl groups | Step 2 | 59 | Yellow oil, purified by column chromatography |
| Bis-mesylated pyrrolidine | Activated leaving groups for substitution | Step 3 | 90 | White solid |
| Diazidopyrrolidine | Azide substitution product | Step 4 | 79 | Yellow oil |
| Diaminopyrrolidine | Reduced diazide to diamine | Step 5 | 98 | Yellow oil |
| Dihydropyrroloimidazole core | Cyclized heterocycle | Step 6 | Not specified | Key ring system |
| Pyrrolo[3,4-d]pyrimidine intermediate | After S_NAr reaction | Step 7 | Not specified | Microwave-assisted |
| Methyl sulfone derivative | Oxidized intermediate | Step 8 | Not specified | Oxone oxidation |
| Final substituted pyrrolo[3,4-d]pyrimidin-4-one | Target compound | Step 9-10 | Not specified | After amide coupling and deprotection |
Research Findings and Notes on Preparation
- The use of microwave irradiation in nucleophilic aromatic substitution steps significantly improves reaction times and product yields compared to conventional heating.
- The Swern oxidation step is critical for forming the dihydropyrroloimidazole core with high selectivity and minimal side reactions.
- The oxidation of methyl sulfide to sulfone using potassium peroxymonosulfate is a mild, environmentally friendly alternative to harsher oxidants, preserving sensitive functional groups.
- The synthetic route is modular, allowing for substitution at various positions on the pyrrolo[3,4-d]pyrimidine scaffold, which is useful for generating analog libraries for biological screening.
- The cyclobutyl substituent is introduced early in the synthesis, typically via cyclobutylamine derivatives, ensuring incorporation into the final heterocyclic framework.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites and preventing substrate access . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Core Modifications: Pyrazolo[3,4-d]pyrimidin-4-one derivatives (e.g., Allopurinol and Compound 10e ) exhibit proven bioactivity, whereas pyrrolo[3,4-d]pyrimidin-4-one analogs remain understudied.
- Functional Groups: The ketone (4-one) in the target compound may enhance hydrogen-bonding interactions with biological targets compared to non-ketone analogs like 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine .
Antitumor Activity
- Compound 10e (pyrazolo[3,4-d]pyrimidin-4-one derivative) demonstrated potent antitumor activity against MCF-7 cells (IC₅₀ = 11 µM), attributed to the nitrobenzylideneamino group, which enhances electron-withdrawing effects and intercalation into DNA .
- Structural Inference for Target Compound : The cyclobutyl group in the target compound may similarly modulate electron density and steric interactions, but its efficacy requires empirical validation.
Enzyme Inhibition
- Allopurinol, a pyrazolo[3,4-d]pyrimidin-4-one, inhibits xanthine oxidase, a key enzyme in uric acid production .
- CK2 Inhibitors: Pyrazolo-pyrimidinone derivatives with methyl or bromo substituents (e.g., 1-methyl-7H-pyrazolo[3,4-d]pyrimidin-4-one ) were synthesized as CK2 kinase inhibitors, suggesting that substituent positioning critically affects enzyme binding.
Biological Activity
2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one (CAS Number: 1597790-95-8) is a pyrrolopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound has been investigated for its efficacy against various biological targets, including kinases and pathogens.
Chemical Structure and Properties
The molecular formula of 2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one is CHNO. Its structure includes a cyclobutyl group attached to a pyrrolopyrimidine core, which contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one against Mycobacterium tuberculosis. In a high-throughput screening of a chemical library, this compound exhibited significant activity with a minimum inhibitory concentration (MIC) of approximately 6.9 µM against M. tuberculosis strains .
Kinase Inhibition
The compound has also been evaluated for its inhibitory effects on various kinases. A study indicated that modifications to the pyrrolopyrimidine structure could enhance kinase selectivity and potency. For instance, the introduction of different substituents on the cyclobutyl group altered the inhibitory activity significantly . The compound's potential as a JNK inhibitor was noted with an IC value in the low nanomolar range (e.g., 2.69 nM for certain analogs), indicating strong selectivity against specific kinases involved in cellular signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of 2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one can be influenced by various structural modifications. The following table summarizes key findings from SAR studies:
Case Studies
- Inhibition of JNK Kinases : In a targeted study on JNK inhibitors, compounds similar to 2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one were synthesized and tested. The results demonstrated that specific modifications led to improved selectivity and potency against JNK3 compared to other kinases .
- Antitubercular Activity : The compound was part of a screening program aimed at identifying new antitubercular agents. The results indicated that it had promising activity against drug-resistant strains of M. tuberculosis and suggested further development as a potential therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
